molecular formula C26H25BN2O2 B13704385 4-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester

4-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester

Cat. No.: B13704385
M. Wt: 408.3 g/mol
InChI Key: ZHJSQFXICRKJQV-UHFFFAOYSA-N
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Description

4-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester is an organoboron compound that is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester typically involves the reaction of 4-(2-Phenyl-4-quinazolinyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester has numerous applications in scientific research:

    Chemistry: Used as a reagent in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in drug discovery and development for the synthesis of potential therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester in the Suzuki-Miyaura cross-coupling reaction involves the following steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the quinazolinyl group.

    4-(Diphenylamino)phenylboronic Acid Pinacol Ester: Contains a diphenylamino group instead of the quinazolinyl group.

    4-(Hydroxymethyl)phenylboronic Acid Pinacol Ester: Contains a hydroxymethyl group instead of the quinazolinyl group .

Uniqueness

4-(2-Phenyl-4-quinazolinyl)phenylboronic Acid Pinacol Ester is unique due to the presence of the quinazolinyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .

Properties

Molecular Formula

C26H25BN2O2

Molecular Weight

408.3 g/mol

IUPAC Name

2-phenyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinazoline

InChI

InChI=1S/C26H25BN2O2/c1-25(2)26(3,4)31-27(30-25)20-16-14-18(15-17-20)23-21-12-8-9-13-22(21)28-24(29-23)19-10-6-5-7-11-19/h5-17H,1-4H3

InChI Key

ZHJSQFXICRKJQV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC(=NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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